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Introduction

Schizosaccharomyces pombe, or fission yeast, serves as an excellent model organism for
studying eukaryotic cellular processes due to its genetic tractability and the conservation of
fundamental biological pathways with higher eukaryotes.[1][2][3] Lumazine synthase is a key
enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for most fungi
and microorganisms but absent in animals.[4][5] This makes it a promising target for the
development of novel antifungal agents.[5] The CRISPR/Cas9 system has emerged as a
powerful and precise genome editing tool, enabling targeted gene knockouts, insertions, and
modifications.[1][6][7] Several CRISPR/Cas9 based methods have been developed and
optimized for use in S. pombe, addressing initial challenges such as Cas9 toxicity and sgRNA
expression.[1][6][8] This document provides detailed application notes and protocols for
utilizing CRISPR/Cas9 to study the function of lumazine synthase in S. pombe.

Application Notes
Rationale for Targeting Lumazine Synthase

Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the penultimate
step in the riboflavin biosynthesis pathway.[4][5] As this pathway is essential for the viability of
many pathogenic fungi and absent in humans, its components are attractive targets for
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antifungal drug development.[5] By disrupting the lumazine synthase gene (rib4 in S. pombe
nomenclature, based on homology) using CRISPR/Cas9, researchers can investigate the
consequences of its absence on cell viability, growth, and metabolism. This provides a platform
to screen for compounds that mimic the knockout phenotype, acting as potential lumazine
synthase inhibitors.

Overview of CRISPR/Cas9 Systems for S. pombe

Several CRISPR/Cas9 systems have been adapted for use in fission yeast. A common
approach involves the co-expression of the Cas9 endonuclease and a single guide RNA
(sgRNA) from a plasmid.[8] To overcome issues like the toxicity of high Cas9 levels, systems
like SpEDIT have been developed, which use a codon-optimized Cas9 expressed from a
medium-strength promoter.[1] Cloning-free methods, which utilize gap repair to assemble the
Cas9/sgRNA plasmid in vivo, have also been established to accelerate the experimental
workflow.[7][9] For studies requiring transcriptional repression rather than gene knockout,
CRISPR interference (CRISPRI) systems using a catalytically inactive Cas9 (dCas9) are also
available for S. pombe.[10][11][12]

Experimental Strategy

The general strategy for studying lumazine synthase in S. pombe using CRISPR/Cas9 involves
the following key steps:

Design of sgRNA: A specific SQRNA targeting the lumazine synthase gene is designed.

e Construction of CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into an S. pombe
compatible CRISPR/Cas9 expression vector.

e Preparation of Homology Repair Template: A DNA template with homology to the regions
flanking the target site is prepared to facilitate gene deletion or modification via homologous
recombination.

o Transformation: The CRISPR/Cas9 plasmid and the repair template are co-transformed into
S. pombe cells.

» Selection and Screening: Transformants are selected, and successful gene editing events
are identified and verified.
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» Phenotypic Analysis: The resulting mutant strains are analyzed for changes in growth,
viability, and riboflavin metabolism.

Experimental Protocols

Protocol 1: sgRNA Design for Targeting Lumazine
Synthase (rib4)

o Obtain the S. pombe lumazine synthase gene sequence: Retrieve the sequence from the

PomBase database (Identifier: SPBC1711.10, hypothetical gene based on homology).

« |dentify potential target sites: Use a CRISPR design tool (e.g., CRISPR4P, CHOPCHOP) to
find 20-nucleotide sequences followed by a Protospacer Adjacent Motif (PAM) sequence
(NGG for Streptococcus pyogenes Cas9).

o Select optimal sgRNAs: Choose sgRNAs with high predicted on-target scores and low
predicted off-target effects. It is advisable to select at least two different sgRNAS to ensure
successful knockout.

Protocol 2: Generation of Lumazine Synthase Knockout
using SpEDIT System

This protocol is adapted from the SpEDIT method.[1]

Materials:

S. pombe wild-type strain (e.g., 972 h-)

pEDIT (pSG574) plasmid

Oligonucleotides for sgRNA and homology repair template

High-fidelity DNA polymerase

Restriction enzyme Bsal

T4 DNA ligase
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o Competent E. coli cells

¢ Yeast transformation reagents (Lithium Acetate/PEG)
o Selective media (EMM with appropriate supplements)
Procedure:

e SgRNA Cloning into pEDIT:

o Synthesize two complementary oligonucleotides encoding the 20-bp target sequence for
the lumazine synthase gene.

o Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate
overhangs for ligation into the Bsal-digested pEDIT plasmid.

o Digest the pEDIT plasmid with Bsal to remove the GFP placeholder.
o Ligate the annealed sgRNA fragment into the digested pEDIT vector.

o Transform the ligation product into competent E. coli and select for ampicillin-resistant
colonies.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
e Preparation of Homology Repair Template:

o Design primers to amplify ~500 bp regions upstream and downstream of the lumazine
synthase gene from S. pombe genomic DNA.

o Join the upstream and downstream fragments by overlap extension PCR to create a
single ~1 kb repair template. This template will guide the repair of the Cas9-induced
double-strand break, resulting in the deletion of the lumazine synthase gene.

e S. pombe Transformation:

o Prepare competent S. pombe cells using the lithium acetate method.
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o Co-transform the pEDIT plasmid containing the lumazine synthase-targeting sgRNA and
the PCR-generated homology repair template into the competent cells.

o Plate the transformed cells on selective media (e.g., EMM lacking uracil if using a ura4-
based selection marker on the plasmid).

e Screening and Verification of Knockout Mutants:
o Isolate individual colonies from the selective plates.

o Perform colony PCR using primers that flank the lumazine synthase gene. A successful
deletion will result in a smaller PCR product compared to the wild-type.

o Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 3: Phenotypic Analysis of Lumazine Synthase

Deletion Mutants
1. Growth Assay:
o Grow wild-type and Arib4 strains in liquid EMM medium.

e Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.
» Plate serial dilutions of the cultures on solid EMM plates to assess colony-forming ability.

2. Riboflavin Auxotrophy Test:

o Plate wild-type and Arib4 strains on EMM and EMM supplemented with riboflavin.
o Assess growth after 3-5 days of incubation at 30°C. A Arib4 strain is expected to be
auxotrophic for riboflavin.

3. Lumazine Synthase Activity Assay:

o Prepare cell-free extracts from wild-type and Arib4 strains.

e Measure lumazine synthase activity by monitoring the formation of 6,7-dimethyl-8-
ribityllumazine from its substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-
butanone 4-phosphate. The product can be detected by its fluorescence.[5]

Data Presentation
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Table 1: CRISPR/Cas9 Editing Efficiency for Lumazine Synthase Gene (rib4)

Transformation Efficiency .
sgRNA Target Sequence . Knockout Efficiency (%)
(colonies/pg DNA)

GGUACUAGACUGAACUCAA

150 85
G
CUCAAGACCAAUUGCUACC

120 78
G
Control (no repair template) 160 <1

Table 2: Phenotypic Characterization of Arib4 Mutant

Growth Rate in Lumazine
Growth on Growth on
. EMM . . Synthase
Strain . EMM without EMM with o
(doublings/ho . . . . Activity
Riboflavin Riboflavin . .
ur) (relative units)
Wild-type 0.25 +++ +++ 100
Arib4 No growth - +++ <1

(Note: The data presented in these tables are hypothetical and serve as an example of
expected results.)

Visualizations
Riboflavin Biosynthesis Pathway
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Riboflavin Biosynthesis
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Caption: The riboflavin biosynthesis pathway in S. pombe.

Experimental Workflow for CRISPR/Cas9-mediated
Knockout
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Caption: Workflow for generating a lumazine synthase knockout in S. pombe.

Conclusion

The application of CRISPR/Cas9 technology in S. pombe provides a robust and efficient
platform for the functional analysis of genes such as lumazine synthase. The protocols and
strategies outlined in this document offer a comprehensive guide for researchers aiming to
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investigate this potential antifungal drug target. By generating precise genetic modifications, a
deeper understanding of the role of lumazine synthase in fungal viability can be achieved,
paving the way for the development of novel therapeutic interventions. Researchers should
always consider potential off-target effects and validate their findings with multiple sgRNAs and
thorough phenotypic characterization.[13][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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